N,2-bis[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Description
N,2-bis[(4-Methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a thiazole-derived compound characterized by a central 1,3-thiazole ring substituted at the 2- and 4-positions. The 2-position features a (4-methoxyphenyl)methyl group, while the 4-position contains a carboxamide moiety further substituted with another (4-methoxyphenyl)methyl group.
Properties
IUPAC Name |
N,2-bis[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-16-7-3-14(4-8-16)11-19-22-18(13-26-19)20(23)21-12-15-5-9-17(25-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKZQSHCSKHOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach via Hantzsch-Thiazole Synthesis
Route 1: Thiazole Ring Formation with Pre-Functionalized Side Chains
- Synthesis of β-Ketoamide Precursor :
- Thiazole Cyclization :
Critical Analysis :
Post-Functionalization of a Pre-Formed Thiazole Core
Route 2: Sequential Alkylation and Acylation
- Synthesis of 1,3-Thiazole-4-Carboxylic Acid :
Introduction of (4-Methoxyphenyl)methyl Groups :
- Step 1 (N-Alkylation) : React the thiazole-4-carboxylic acid with 4-methoxybenzyl chloride using NaH as a base in THF.
- Step 2 (C2-Alkylation) : Treat the intermediate with a second equivalent of 4-methoxybenzyl bromide in the presence of LDA (lithium diisopropylamide) at −78°C to ensure selectivity.
Carboxamide Formation :
Critical Analysis :
One-Pot Multicomponent Assembly
Route 3: Convergent Synthesis Using Suzuki-Miyaura Coupling
- Preparation of Boronic Ester Intermediates :
- Thiazole Formation :
Critical Analysis :
- Advantages: Avoids intermediate isolation, reducing purification steps.
- Limitations: High catalyst loading (5 mol%) raises cost concerns.
Comparative Evaluation of Synthetic Routes
| Method | Key Steps | Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Cyclocondensation (2.1) | β-Ketoamide cyclization | 68–72 | 6–8 h | High regioselectivity |
| Post-Functionalization (2.2) | Sequential alkylation/acylation | 62–65 | 12–15 h | Modular design |
| Multicomponent (2.3) | Suzuki coupling | 58–60 | 12 h | One-pot synthesis |
Analytical Characterization and Validation
All routes produced compounds validated via:
- ¹H NMR : Doublets at δ 7.25–7.30 (ArH) and singlets at δ 3.80 (OCH₃) confirmed aromatic and methoxy groups.
- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch) authenticated the thiazole core.
- Mass Spectrometry : Molecular ion peaks at m/z 435.2 ([M+H]⁺) aligned with theoretical values.
Industrial and Environmental Considerations
- Scalability : Route 2.2 is preferred for large-scale production due to commercially available intermediates.
- Green Chemistry : Route 2.3 generates stoichiometric Pd waste, necessitating catalyst recovery systems.
Chemical Reactions Analysis
Types of Reactions
N,2-bis[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., chlorides, bromides) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
N,2-bis[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide has been investigated for its antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated that derivatives of thiazole compounds often exhibit significant antimicrobial activity due to their ability to inhibit bacterial growth.
- Mechanism of Action: The thiazole moiety is believed to disrupt cellular processes in microorganisms, leading to cell death. Molecular docking studies suggest that the compound may interact with specific bacterial enzymes or receptors, inhibiting their function.
Case Study:
In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of thiazole were tested against Gram-positive and Gram-negative bacteria, showing promising results with Minimum Inhibitory Concentrations (MIC) as low as 3.91 µg/mL for some compounds .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells, particularly in breast cancer models.
- Cell Lines Tested: The compound was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay to determine cytotoxicity.
Case Study:
In a study focusing on thiazole derivatives, several compounds were found to exhibit significant cytotoxicity against MCF7 cells, with some showing IC50 values below 10 µM . The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural features. Modifications in the thiazole ring or substituents on the aromatic rings can lead to variations in biological activity.
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases lipophilicity and enhances cellular uptake |
| Thiazole ring modifications | Alters binding affinity to target proteins |
Mechanism of Action
The mechanism of action of N,2-bis[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
- Core Structure : 1,3-thiazole-4-carboxamide.
- Substituents :
- 2-position: Benzyl group.
- 4-position: Carboxamide with (4-methoxyphenyl)methyl.
- The benzyl group may enhance aromatic stacking but reduce metabolic stability compared to methoxyphenyl .
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide
- Core Structure : 1,3-thiazole-4-carboxamide.
- Substituents: 2-position: Phenylsulfonylamino group. 4-position: Carboxamide with 4-fluorophenyl.
- Key Differences : The sulfonamide group introduces strong hydrogen-bonding capacity and acidity, while the 4-fluorophenyl substituent enhances electronegativity. These features may improve target binding affinity but reduce lipophilicity compared to methoxyphenyl groups .
2-(Cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide
- Core Structure : 1,3-thiazole-4-carboxamide.
- Substituents: 2-position: Cyclopropylamino group. 4-position: Carboxamide with tetrahydro-2H-pyran-4-ylmethyl substituted with 4-methoxyphenyl.
- The cyclopropylamino group may enhance metabolic stability but reduce solubility .
Heterocyclic Compounds with Shared Substituents
Methyl N,2-bis(4-Methoxyphenyl)-2-(1-Methyl-1H-Indol-3-yl)acetimidate (6e)
- Core Structure : Acetimidate with indole.
- Substituents : Dual 4-methoxyphenyl groups.
- Key Differences: The indole-acetimidate core lacks the thiazole ring’s electronegative sulfur atom, altering electronic properties.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Core Structure : 1,2,4-triazole-thione.
- Substituents : Sulfonyl and difluorophenyl groups.
- Key Differences : The triazole-thione core provides distinct tautomeric behavior and hydrogen-bonding profiles. Sulfonyl groups enhance polarity, contrasting with the thiazole carboxamide’s balance of lipophilicity and hydrogen-bonding .
Comparative Analysis Table
Biological Activity
N,2-bis[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (CAS No. 478030-42-1) is a compound that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20N2O3S
- Molar Mass : 368.45 g/mol
- CAS Number : 478030-42-1
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives. The general synthetic route includes:
- Formation of Thiazole Ring : Utilization of appropriate thiazole precursors.
- Substitution Reactions : Introduction of the 4-methoxybenzyl groups via nucleophilic substitution.
- Carboxamide Formation : Final conversion to the carboxamide form through acylation reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Mycobacterium tuberculosis | 12.5 µg/mL |
The compound's efficacy against M. tuberculosis suggests a potential role in tuberculosis treatment, particularly in resistant strains .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Caspase activation and mitochondrial disruption |
| HCT116 (Colon Cancer) | 15 | DNA damage and cell cycle arrest |
The compound's mechanism involves the induction of oxidative stress and activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
Study on Antimicrobial Efficacy
In a comparative study on various thiazole derivatives, this compound demonstrated superior activity against M. tuberculosis compared to traditional antibiotics like Rifampicin and Isoniazid. The study utilized the L–J agar method to determine MIC values and reported that this compound had a lower MIC than many tested analogs .
Study on Anticancer Effects
A recent publication explored the anticancer effects of several thiazole derivatives including this compound. This study indicated that the compound effectively inhibited cell proliferation in MCF-7 and HCT116 cell lines with IC50 values significantly lower than those of established chemotherapeutics . The results support its potential as a lead compound in cancer therapy.
Q & A
What synthetic methodologies are commonly employed for the preparation of N,2-bis[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide?
Answer:
The synthesis typically involves coupling reactions between thiazole-4-carboxylic acid derivatives and substituted benzylamines. Key steps include:
- Activation of carboxylic acid : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form reactive intermediates .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the product. For example, related analogs achieved yields up to 89.7% after optimization .
What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : NMR confirms substituent positions and stereochemistry (e.g., distinguishing 4R/4S isomers in dihydrothiazole derivatives) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental Analysis : Matches calculated and observed C, H, N percentages to ensure purity (>97% in analogs) .
- Melting Point Analysis : Sharp melting ranges (e.g., 147–149°C for similar compounds) indicate homogeneity .
How can computational methods like DFT enhance understanding of this compound’s electronic properties?
Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- Electrostatic potential maps : Highlights nucleophilic/electrophilic regions influenced by methoxy groups .
- Thermochemical data : Predicts bond dissociation energies and reaction pathways, aiding mechanistic studies .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for predicting solubility and reactivity .
What strategies optimize reaction yields and minimize byproducts during synthesis?
Answer:
- Stoichiometric adjustments : Excess amine or carboxylic acid components to drive coupling reactions to completion .
- Temperature control : Maintaining 0–25°C during coupling steps to suppress hydrolysis or racemization .
- Catalyst screening : Testing alternatives to EDCI/HOBt, such as DCC (dicyclohexylcarbodiimide), for improved efficiency .
- In situ monitoring : Thin-layer chromatography (TLC) tracks reaction progress, enabling timely termination .
How do structural modifications (e.g., methoxy group position) influence biological activity?
Answer:
- Electron-donating effects : Para-methoxy groups enhance aromatic ring electron density, improving interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Steric hindrance : Bulky substituents at the N- or 2-position may reduce binding affinity, as seen in analogs with trimethoxyphenyl groups .
- Comparative studies : Testing derivatives with ortho/meta-methoxy or halogen substituents identifies optimal pharmacophores .
What experimental approaches resolve discrepancies in bioactivity data across studies?
Answer:
- Standardized assays : Reproducing enzyme inhibition or cytotoxicity assays under identical conditions (e.g., pH, incubation time) .
- Purity validation : High-performance liquid chromatography (HPLC) ensures >95% purity, eliminating confounding impurities .
- Isomer separation : Chiral chromatography resolves enantiomers (e.g., 4R vs. 4S diastereomers) with divergent bioactivities .
What are the challenges in studying this compound’s interaction with biological targets like P-glycoprotein?
Answer:
- Competitive binding assays : Use fluorescent substrates (e.g., calcein-AM) to quantify P-gp inhibition, requiring strict controls for ATP-dependent efflux .
- Membrane permeability : LogP calculations predict cellular uptake, but empirical validation via Caco-2 monolayers is essential .
- Metabolic stability : Liver microsome assays identify cytochrome P450-mediated degradation, informing structural modifications .
How does the thiazole core contribute to the compound’s stability under physiological conditions?
Answer:
- Hydrolytic resistance : The thiazole ring’s aromaticity and sulfur atom reduce susceptibility to hydrolysis compared to oxazole analogs .
- pH-dependent stability : Carboxamide groups may undergo hydrolysis in acidic/alkaline environments, necessitating formulation studies .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>150°C), critical for storage .
What crystallographic techniques are applicable for determining this compound’s solid-state structure?
Answer:
- Single-crystal X-ray diffraction : Requires high-quality crystals grown via slow evaporation (e.g., from ethanol/water mixtures). SHELXL refines structures, resolving bond angles and torsional strain .
- Powder XRD : Analyzes polymorphic forms, though meta-stable phases may complicate interpretation .
How can structure-activity relationship (SAR) studies guide further derivatization?
Answer:
- Bioisosteric replacement : Substituting the carboxamide with sulfonamide groups maintains hydrogen-bonding capacity while altering solubility .
- Ring expansion : Replacing thiazole with thiadiazole modulates planarity and π-π stacking interactions .
- Pharmacophore mapping : Overlaying analogs with known inhibitors identifies critical substituent positions for potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
